1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic hydantoin derivative characterized by a bicyclic framework combining a piperidine ring fused with a hydantoin moiety. The compound features an isobutyl group at position 1 and a phenyl group at position 3, which influence its steric and electronic properties.
Properties
Molecular Formula |
C17H23N3O2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-(2-methylpropyl)-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C17H23N3O2/c1-13(2)12-19-16(22)20(14-6-4-3-5-7-14)15(21)17(19)8-10-18-11-9-17/h3-7,13,18H,8-12H2,1-2H3 |
InChI Key |
LICNJSRYSBMGTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)N(C(=O)C12CCNCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate hydantoin derivatives with suitable amines under controlled conditions. One common method involves the cyclization of N-alkylated hydantoins with diamines in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve high-throughput synthesis techniques to optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. These methods ensure consistent quality and reduce the time required for synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand for various biological receptors.
Medicine: Investigated for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. It is known to act as an agonist for delta opioid receptors, which are involved in pain modulation and other neurological processes. The compound binds to these receptors, triggering a cascade of intracellular signaling pathways that result in its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Modifications and Physicochemical Properties
The spiro[4.5]decane-2,4-dione core is a common scaffold among analogs, with variations in substituents at positions 1, 3, and 8 dictating biological activity and physicochemical properties. Key analogs and their structural differences are summarized below:
*Calculated based on molecular formula. †Estimated from synthesis details.
Antimalarial Activity
- CWHM-123 and CWHM-505 : These analogs, bearing chlorinated aryl and isopentyl groups, show potent activity against Plasmodium falciparum (IC50 = 0.310 µM and 0.099 µM, respectively). The chloroquine-resistant Dd2 strain remains sensitive to CWHM-123, highlighting the role of halogenated substituents in overcoming resistance .
Antiplatelet Activity
- Compound 13 : This 8-phenyl derivative with a piperazinylpropyl chain at position 3 inhibits collagen-induced platelet aggregation (IC50 = 27.3 µM), outperforming sarpogrelate (IC50 = 66.8 µM). The 5-HT2A receptor antagonism is critical to its mechanism .
Anticancer Activity
- TRI-BE (8-Benzyl derivative) : Demonstrates inhibition of migration and invasion in PC3 prostate cancer cells, likely via modulation of cytoskeletal dynamics .
Enzyme Inhibition
Pharmacokinetic and Toxicity Considerations
- Bioavailability : Hydrophobic substituents (e.g., benzyl, isobutyl) may improve blood-brain barrier penetration but could increase metabolic instability.
- Toxicity: Limited data exist, but chlorinated analogs (e.g., CWHM-505) may pose hepatotoxicity risks due to reactive metabolite formation .
Biological Activity
1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound belonging to the class of triazaspiro derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of cardiovascular health and cellular mechanisms.
- Molecular Formula : CHNO
- Molecular Weight : 301.4 g/mol
- CAS Number : 2177263-37-3
Biological Activity
The biological activity of this compound has been investigated primarily in relation to its effects on mitochondrial function and cardioprotection.
Research indicates that compounds within the triazaspiro family can act as inhibitors of the mitochondrial permeability transition pore (mPTP). The opening of mPTP is a critical event in myocardial cell death during reperfusion injury following myocardial infarction (MI). Inhibiting this pore can mitigate cell death and improve cardiac function during reperfusion therapy.
Research Findings
A significant study published in the Journal of Medicinal Chemistry explored various derivatives of the triazaspiro framework and their effects on mPTP. The findings highlighted:
- Inhibition of mPTP : Selected compounds demonstrated a marked ability to inhibit mPTP opening, which is linked to reduced apoptosis in myocardial cells.
- Cardiac Function Improvement : Administration during reperfusion led to enhanced cardiac function and preserved mitochondrial ATP levels despite interactions with the ATP synthase complex .
Case Studies
-
Myocardial Infarction Model :
- In animal models of MI, treatment with triazaspiro derivatives resulted in a significant decrease in apoptotic rates and improved overall cardiac function when administered at the time of reperfusion.
- These compounds did not exhibit off-target effects at cellular or mitochondrial levels, indicating a degree of specificity that enhances their therapeutic potential.
-
Cellular Studies :
- In vitro studies showed that these compounds could maintain ATP levels in cardiomyocytes under stress conditions, further supporting their role as cardioprotective agents.
Comparative Analysis
To better understand the biological activity of this compound in relation to similar compounds, a comparison table is provided below:
| Compound Name | mPTP Inhibition | Cardiac Function Improvement | Off-target Effects |
|---|---|---|---|
| This compound | Yes | Significant | None |
| 1-Methyl-3-(p-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane | Moderate | Moderate | Minimal |
| 1-Ethyl-3-(p-chlorobenzoyl)-1,3,8-triazaspiro[4.5]decane | Yes | Significant | None |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
